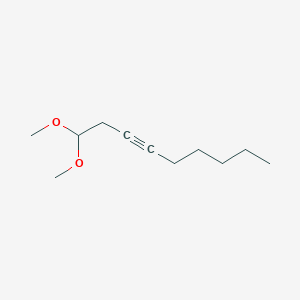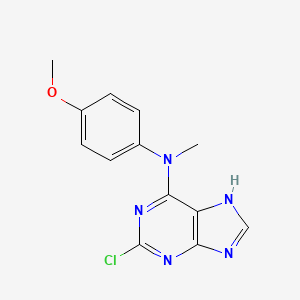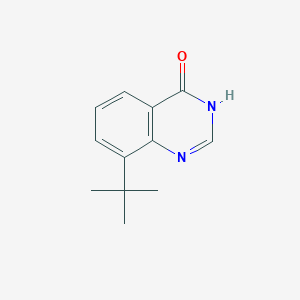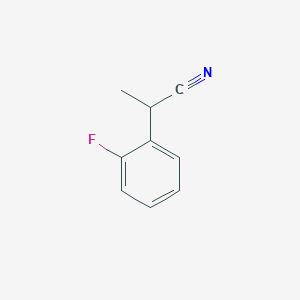
2-Methyl-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-propyloxirane (also known as cis-2,3-epoxyhexane) is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. The compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a strained ring structure. This strain makes epoxides highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-propyloxirane can be synthesized through the epoxidation of cis-2-hexene. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in an organic solvent like acetone. The reaction proceeds via a concerted mechanism, where the oxygen from the peroxyacid is transferred to the double bond of the alkene, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like cis-2,3-epoxyhexane can be produced through the catalytic oxidation of alkenes using air or oxygen. This method often employs metal catalysts, such as silver or titanium, to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-propyloxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by acids or bases.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, such as halides, to form halohydrins
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Using dilute aqueous acid at room temperature, the epoxide can be hydrolyzed to form 1,2-diols.
Base-Catalyzed Ring-Opening: Strong bases, such as sodium hydroxide, can also open the epoxide ring, leading to the formation of alcohols
Major Products Formed
1,2-Diols: Formed through acid-catalyzed hydrolysis.
Halohydrins: Formed through nucleophilic attack by halides in the presence of acids
Aplicaciones Científicas De Investigación
2-Methyl-3-propyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the epoxide functional group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites
Mecanismo De Acción
The mechanism of action of hexane, 2,3-epoxy-, cis- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The epoxide ring can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of different products .
Comparación Con Compuestos Similares
2-Methyl-3-propyloxirane can be compared with other similar epoxides:
Hexane, 2,3-epoxy-, trans-: The trans isomer of the compound, which has different stereochemistry and potentially different reactivity.
Ethylene Oxide: A simpler epoxide with a two-carbon chain, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with a three-carbon chain, used in the production of polyurethanes and other materials .
These comparisons highlight the unique properties of hexane, 2,3-epoxy-, cis-, such as its specific stereochemistry and reactivity, which make it valuable in various applications.
Propiedades
Número CAS |
6124-90-9 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-methyl-3-propyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LIESJAYIOKBLIL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















